4-Fluoro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol
Description
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-4-1-2-5(6(3-4)13(15)16)7(14)8(10,11)12/h1-3,7,14H |
InChI Key |
SUOOVFRRRYZAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-(Trifluoromethyl)benzyl Alcohol Derivatives
A primary route to prepare nitro-substituted trifluoromethyl benzyl alcohols involves the nitration of 2-(trifluoromethyl)benzyl alcohol or its methylated analogues. This method is well-documented in patent literature and academic sources, emphasizing regioselectivity, safety, and scalability.
- Starting Material: 2-(Trifluoromethyl)benzyl alcohol or α-methyl-2-(trifluoromethyl)benzyl alcohol.
- Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or oleum as nitrating agents.
- Solvent: Often 1,2-dichloroethane or dichloromethane is used to dissolve the substrate.
- Temperature: Typically maintained between 0 °C and 40 °C to control reaction rate and avoid side reactions.
- Reaction Time: Ranges from 90 minutes to several hours depending on scale and conditions.
- The nitration proceeds regioselectively to yield predominantly the 4-nitro-2-(trifluoromethyl)benzyl alcohol isomer.
- Yields vary from moderate to high (42% to 98%), with optimized processes achieving near-quantitative conversion.
- Minimization of side reactions such as oxidation, elimination of hydroxy groups, or nitration at undesired positions is achieved by careful control of acid concentration and temperature.
- Recycling of sulfuric acid and nitric acid reduces waste and improves environmental footprint.
Example Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Substrate | α-Methyl-2-(trifluoromethyl)benzyl alcohol |
| Solvent | 1,2-Dichloroethane (90 g for 28.5 g substrate) |
| Nitric Acid | 99%, 1.2 equivalents (e.g., 11.2 g for 28.5 g substrate) |
| Sulfuric Acid | 98%, 1.2 equivalents (e.g., 17.7 g) |
| Temperature | 0–5 °C during addition, then 5 °C stirring |
| Reaction Time | 90 minutes stirring post-addition |
| Yield (HPLC Quantitative) | Up to 98% for benzyl nitrate intermediate |
| Purification | Phase separation; often no further purification needed before next step |
This process is described as safe, cost-effective, and suitable for industrial scale-up due to mild conditions and high selectivity.
Alternative Synthetic Routes and Functional Group Transformations
While direct nitration is the main route, other synthetic strategies involve:
- Grignard Reactions: Conversion of halogenated aromatic precursors into ketones, which can then be transformed into benzyl alcohol derivatives.
- Friedel–Crafts Acylation: Used to introduce trifluoromethyl ketones that can be further functionalized.
- Reactions with Aldehydes and Amines: For building complex intermediates related to trifluoromethyl benzyl alcohol derivatives.
These methods are more common in the synthesis of related compounds such as substituted phenoxyphenyl ketones and fungicidal triazole derivatives, where 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene serves as a key intermediate.
Environmental and Process Considerations
- Acid Recycling: Concentrated sulfuric acid and nitric acid are recycled by removing water formed during the reaction using oleum or sulfur trioxide.
- Minimized Excess Reagents: Optimized molar ratios reduce the amount of nitric and sulfuric acid needed, lowering waste.
- Temperature Control: Maintaining low temperatures prevents side reactions and decomposition.
- Phase Separation: Efficient separation of organic and aqueous phases facilitates product isolation.
These factors contribute to making the process industrially viable and environmentally friendly.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration with HNO₃/H₂SO₄ | α-Methyl-2-(trifluoromethyl)benzyl alcohol | Nitric acid, sulfuric acid | 0–5 °C, 90 min, 1,2-dichloroethane | Up to 98 | Regioselective, minimal side products |
| Continuous Flow Nitration | Same as above | Same as above | 40 °C, continuous dosing | ~91 | Enhanced safety and scalability |
| Grignard and Friedel–Crafts | Halogenated aromatic precursors | Grignard reagents, AcCl, AlCl₃ | Varied, often inert solvents | Moderate | Used for related intermediates, complex synthesis |
| Aldehyde Condensation and Catalysis | Indole derivatives and aldehydes | Methanesulfonic acid, BF₃·Et₂O | Room temperature to reflux | Moderate | For building complex trifluoromethylated molecules |
Chemical Reactions Analysis
Types of Reactions
MFCD32661953 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD32661953 is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of MFCD32661953 involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to desired outcomes.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
†Molecular weight inferred from structural analogues.
Reactivity in Key Reactions
- Etherification :
- The target compound ’s α-trifluoromethyl group destabilizes carbocation formation (due to electron withdrawal), reducing reactivity in etherification (cf. , where trifluoromethyl groups inhibit carbocation stability) .
- In contrast, 2-nitro-4-(trifluoromethyl)benzyl alcohol (without α-CF₃) may form carbocations more readily, but ring substituents still hinder reactivity.
- Acidity :
- The α-trifluoromethyl group in the target compound increases hydroxyl acidity (pKa ~10–12, estimated) compared to analogues like 4-(trifluoromethyl)benzyl alcohol (pKa ~14–15).
Physical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Fluoro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol with high purity?
- Methodological Answer :
- Step 1 : Start with a benzyl alcohol precursor (e.g., 4-fluoro-2-nitrobenzyl alcohol) and introduce the trifluoromethyl group via radical trifluoromethylation using reagents like Togni’s reagent (CF₃ source) under Cu(I) catalysis .
- Step 2 : Optimize reaction conditions (e.g., inert atmosphere, anhydrous solvents like THF) to minimize side reactions and enhance yield .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Monitor nitro group stability during trifluoromethylation to avoid reduction or decomposition .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of the nitro group in the presence of fluorine and trifluoromethyl substituents?
- Methodological Answer :
- Computational Guidance : Employ density functional theory (DFT) to predict electrophilic aromatic substitution (EAS) reactivity. Nitration favors the para position to fluorine due to electron-withdrawing effects, but steric hindrance from the trifluoromethyl group may redirect it .
- Experimental Validation : Use mixed acid (HNO₃/H₂SO₄) at 0°C to slow reaction kinetics, allowing regioselective control. Monitor intermediates via LC-MS .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Reaction Path Modeling : Use quantum chemical software (e.g., Gaussian) to simulate transition states for SN2 reactions at the benzyl carbon. The trifluoromethyl group increases electrophilicity, lowering activation energy .
- Solvent Effects : Include polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction barriers (e.g., DMSO vs. toluene) .
Q. What are common contradictions in spectroscopic data for such compounds, and how to resolve them?
- Methodological Answer :
- Contradictions : Discrepancies in ¹⁹F NMR shifts due to solvent effects or hydrogen bonding with the -OH group .
- Resolution :
- Compare experimental data with NIST Chemistry WebBook entries for analogous fluorinated benzyl alcohols .
- Perform variable-temperature NMR to identify dynamic effects (e.g., rotameric equilibria) .
Q. How do solvent effects influence the stability of this alcohol during catalytic hydrogenation?
- Methodological Answer :
- Stability Tests :
| Solvent | Catalyst (Pd/C) | Observations |
|---|---|---|
| Ethanol | 10 wt%, 1 atm H₂ | Rapid nitro reduction; partial dehalogenation . |
| DMF | 5 wt%, 50°C | Stabilizes intermediate nitroso compounds; slower reaction . |
- Mechanistic Insight : Protic solvents stabilize transition states via hydrogen bonding, but may promote side reactions with acidic α-H .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
